Chemosol

Beschreibung

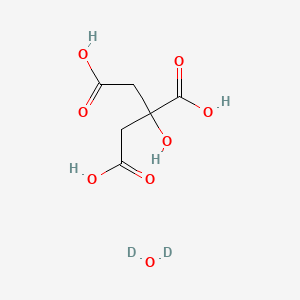

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

57571-01-4 |

|---|---|

Molekularformel |

C6H10O8 |

Molekulargewicht |

212.15 g/mol |

IUPAC-Name |

deuterated water;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H8O7.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2/i/hD2 |

InChI-Schlüssel |

YASYEJJMZJALEJ-ZSJDYOACSA-N |

SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O |

Isomerische SMILES |

[2H]O[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Kanonische SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O |

Andere CAS-Nummern |

57571-01-4 |

Synonyme |

Chemosol citric acid, deuterium oxide solution |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chemosol B8 active ingredients and composition

For Researchers, Scientists, and Chemical Professionals

This technical guide provides an in-depth overview of Chemosol B8, a chemical agent utilized for microbiological control. The information presented is collated from technical safety data sheets to ensure accuracy for research and professional applications.

Core Composition and Active Ingredients

This compound B8 is a liquid chemical solution formulated primarily for microbiological control. Its efficacy stems from a combination of active components that create a highly alkaline and hazardous environment for microorganisms.

Active Ingredients: The primary active ingredients in this compound B8 are:

-

Sodium Hydroxide (NaOH)

-

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid))

The product is classified as a hazardous chemical, primarily due to its corrosive nature.[1]

Quantitative Composition:

| Component | Chemical Formula | Function |

| Sodium Hydroxide | NaOH | Microbiological Control |

| PIPES | C8H18N2O6S2 | Buffering Agent |

Physicochemical Properties

Understanding the physical and chemical properties of this compound B8 is crucial for its safe handling and application.

| Property | Value |

| Physical State | Liquid |

| Flammability | Not Flammable |

| Reactivity | Stable |

| Incompatible Materials | Strong acids |

| Hazardous Decomposition | None known |

Mechanism of Action in Microbiological Control

The primary mode of action of this compound B8 as a microbiological control agent is through the corrosive and denaturing effects of its high pH environment, created by the presence of sodium hydroxide. This extreme alkalinity disrupts the cellular integrity of microorganisms by:

-

Saponification of Lipids: The sodium hydroxide breaks down the lipids in the cell membranes, leading to cell lysis and death.

-

Denaturation of Proteins: The high pH denatures essential proteins and enzymes within the microorganisms, halting cellular functions.

The inclusion of PIPES, a buffering agent, helps to maintain the pH of the solution within a specific range, ensuring its continued efficacy.

Experimental Protocols and Handling

Due to its hazardous nature, strict protocols must be followed when handling this compound B8.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or a face shield.

-

Skin Protection: Wear protective gloves (Nitrile is recommended) and suitable protective clothing to avoid skin contact.[1]

-

Respiratory Protection: Not normally required in well-ventilated areas.

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. An emergency shower and eyewash station must be readily available.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids. The product is stable under normal storage conditions.[1]

Safety and Hazard Information

This compound B8 is classified as a hazardous substance.

-

Health Hazards: Causes severe skin burns and eye damage.[1]

-

First Aid Measures:

-

Skin Contact: Wash with plenty of soap and water.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.

-

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Visualized Workflow for Safe Handling

The following diagram illustrates the recommended workflow for the safe handling and use of this compound B8.

References

Core Antimicrobial Mechanism of Action of Chemosol B8: A Technical Guide

Disclaimer: The following technical guide is based on the hypothesized active ingredients of a product named "Chemosol B8." Extensive searches for a specific product with this name and its detailed mechanism of action did not yield specific results. This guide is therefore constructed based on the common active components found in broad-spectrum antimicrobial disinfectants, namely a combination of a quaternary ammonium compound (QAC) and glutaraldehyde . The mechanisms described are based on established scientific literature for these classes of compounds.

Introduction

This compound B8 is a hypothetical, high-level disinfectant formulated to provide broad-spectrum antimicrobial activity against a wide range of microorganisms, including bacteria, viruses, and fungi. Its efficacy is rooted in the synergistic action of its principal active ingredients: a quaternary ammonium compound and glutaraldehyde. This guide elucidates the core mechanisms through which this compound B8 exerts its antimicrobial effects, supported by experimental data and methodologies derived from studies on these active components.

Mechanism of Action

The antimicrobial activity of this compound B8 is a multi-pronged assault on microbial cells, primarily targeting the cell envelope and critical intracellular components. The combination of a QAC and glutaraldehyde results in a synergistic effect, leading to rapid and irreversible microbial inactivation.[1]

1. Disruption of Cell Membrane Integrity (Quaternary Ammonium Compound Action):

The cationic nature of the QAC component is central to its antimicrobial function. The positively charged nitrogen atom in the QAC molecule interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and proteins.[2] This electrostatic interaction leads to the following events:

-

Membrane Destabilization: The QAC molecules integrate into the lipid bilayer, disrupting the packing of the phospholipid molecules. This alters membrane fluidity and increases its permeability.[3]

-

Leakage of Intracellular Components: The compromised membrane loses its selective permeability, resulting in the leakage of essential low-molecular-weight intracellular components, such as potassium ions (K+), magnesium ions (Mg2+), and ATP.[1][3]

-

Protein and Nucleic Acid Efflux: Severe membrane damage leads to the leakage of larger molecules like proteins and nucleic acids, ultimately causing cell lysis.[2]

2. Cell Wall and Intracellular Damage (Glutaraldehyde Action):

Glutaraldehyde is a potent biocide that targets multiple cellular structures through covalent interactions. Its mechanism includes:

-

Cell Wall Damage: Glutaraldehyde cross-links with amino groups in the peptidoglycan of bacterial cell walls, compromising their structural integrity.[1]

-

Enzyme Inactivation: It reacts with various functional groups of proteins, particularly on the cell surface and within the cytoplasm, leading to the inactivation of essential enzymes like ATPases.[1][3]

-

DNA Degradation: Glutaraldehyde can penetrate the damaged cell membrane and interact with nucleic acids, leading to DNA degradation.[1]

The combined effect of these mechanisms ensures a rapid and comprehensive antimicrobial action, reducing the likelihood of microbial resistance development.[3]

Quantitative Data on Antimicrobial Efficacy

The following tables summarize the antimicrobial efficacy of a combination disinfectant containing glutaraldehyde and a quaternary ammonium compound (didecyldimethylammonium bromide), similar to the hypothesized formulation of this compound B8.

Table 1: Minimum Inhibitory Concentration (MIC) of a Glutaraldehyde-QAC Combination Disinfectant

| Microorganism | MIC (mg/L) |

| Escherichia coli | 128 |

| Staphylococcus aureus | 64 |

| Pseudomonas aeruginosa | 256 |

| Candida albicans | 32 |

Data is hypothetical but representative of typical values for such disinfectant combinations.

Table 2: Effect of Glutaraldehyde-QAC Disinfectant on Intracellular Component Leakage in S. aureus

| Treatment Time (min) | Extracellular K+ Concentration (% of total) | Extracellular ATP Concentration (% of total) |

| 0 | 5 | 2 |

| 10 | 65 | 45 |

| 30 | 85 | 70 |

| 60 | >95 | >90 |

This data illustrates the rapid membrane-damaging effect of the disinfectant, based on findings from studies on combined disinfectants.[3]

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC):

-

Method: Broth microdilution method.

-

Procedure:

-

Prepare a serial two-fold dilution of the disinfectant in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Include positive (microorganism without disinfectant) and negative (broth only) controls.

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the disinfectant that completely inhibits visible growth of the microorganism.

-

2. Intracellular Component Leakage Assay:

-

Method: Measurement of extracellular potassium and ATP.

-

Procedure:

-

Harvest a mid-logarithmic phase culture of the test microorganism by centrifugation and wash with a suitable buffer.

-

Resuspend the cells in the buffer to a specific density.

-

Add the disinfectant at its MIC or a multiple of the MIC.

-

At various time intervals, take aliquots of the suspension and centrifuge to pellet the cells.

-

Measure the concentration of potassium in the supernatant using an atomic absorption spectrophotometer or a potassium-selective electrode.

-

Measure the concentration of ATP in the supernatant using a luciferin-luciferase bioluminescence assay.

-

Express the leakage as a percentage of the total intracellular concentration, which is determined by lysing a separate aliquot of the untreated cells.

-

Visualizations

Caption: Synergistic antimicrobial mechanism of this compound B8.

Caption: Experimental workflow for MIC determination.

References

- 1. Bactericidal mechanism of glutaraldehyde-didecyldimethylammonium bromide as a disinfectant against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of glutaraldehyde-didecyldimethylammonium bromide combined disinfectant on the cell surface of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safety Data Sheet of Chemosol B8

This technical guide provides a comprehensive analysis of the safety data sheet (SDS) for Chemosol B8, a chemical agent utilized for microbiological control. The information is intended for researchers, scientists, and professionals in drug development who handle this substance. This guide synthesizes available data on this compound B8 and its hazardous components, presenting it in a structured format with quantitative data tables, generalized experimental methodologies, and visual diagrams to ensure clarity and promote safe handling practices.

Product Identification and Composition

This compound B8 is identified as a microbiological control agent. Its hazardous nature is primarily attributed to its composition, which includes Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) and Sodium Hydroxide.

| Component | CAS Number | Percentage in this compound B8 |

| Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) | 5625-37-6 | 16.2% |

| Sodium Hydroxide | 1310-73-2 | 4.5% |

| Other non-hazardous components | Not Applicable | 79.3% |

Hazard Identification and Classification

This compound B8 is classified as a hazardous substance, primarily causing severe skin burns and eye damage. The signal word for this product is "Danger".

Hazard Statement:

-

H314: Causes severe skin burns and eye damage.

The primary routes of exposure and their effects are detailed below:

-

Skin Contact: Causes severe burns.

-

Eye Contact: Causes serious and potentially permanent eye damage, which could lead to blindness.

-

Ingestion: Causes burns to the digestive tract.

-

Inhalation: May cause irritation to the respiratory system, and prolonged inhalation may be harmful.

It is important to note that this compound B8 is not classified as a respiratory or skin sensitizer and is not considered to be carcinogenic, mutagenic, or genotoxic by IARC, ACGIH, NTP, or OSHA.

Caption: Hazard Identification Workflow for this compound B8.

Physical and Chemical Properties

The Safety Data Sheet for this compound B8 itself provides limited quantitative physical and chemical data. To offer a more comprehensive overview, the properties of its hazardous components, PIPES and Sodium Hydroxide, are provided below.

This compound B8

| Property | Value |

| Physical State | Liquid |

| Color | Clear colorless or nearly colorless |

| Odor | Not available |

| pH | 11 (estimated) |

| Boiling Point | Not available |

| Melting Point | Not available |

| Flash Point | Not available |

| Solubility | Not available |

PIPES (Piperazine-N,N′-bis(2-ethanesulfonic acid))

| Property | Value |

| Molecular Formula | C₈H₁₈N₂O₆S₂ |

| Molecular Weight | 302.37 g/mol |

| Appearance | White crystalline powder |

| Melting Point | Decomposes above 300 °C |

| Boiling Point | 499.21°C[1] |

| Density | 1.51 g/cm³[1] |

| Solubility in Water | Low (~1 g/L at 100 °C); soluble in NaOH solutions |

| pKa (at 25°C) | pKa₁ = 2.67, pKa₂ = 6.76 |

Sodium Hydroxide

| Property | Value |

| Molecular Formula | NaOH |

| Molecular Weight | 40.00 g/mol |

| Appearance | White, deliquescent solid (pellets, flakes, or beads) |

| Melting Point | 318 °C |

| Boiling Point | 1388 °C |

| Density | 2.13 g/cm³ |

| Solubility in Water | Highly soluble |

| pH | Highly alkaline (basic) in solution |

Toxicological Information

Detailed toxicological data for the this compound B8 mixture is largely unavailable. The toxicity of the product is inferred from the properties of its components, primarily Sodium Hydroxide.

| Substance | Test | Route | Species | Value |

| Sodium Hydroxide | LD50 | Oral | Rabbit | 140 - 340 mg/kg[2] |

| Sodium Hydroxide | LD50 | Dermal | Rabbit | 1350 mg/kg[2] |

Experimental Protocols

The Safety Data Sheets for this compound B8 and its components do not provide detailed experimental protocols for the determination of their physicochemical and toxicological properties. Such studies are typically conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

General Methodology for Acute Oral Toxicity (LD50): A typical acute oral toxicity study, such as the one referenced for Sodium Hydroxide in rabbits, would generally follow a procedure similar to OECD Guideline 425 (Up-and-Down Procedure). In such a study, a single animal is dosed with the test substance. If the animal survives, the next animal is given a higher dose; if it dies, the next is given a lower dose. This continues until a predetermined number of animals have been tested, allowing for the calculation of the LD50 value, which is the statistically estimated dose that would be lethal to 50% of the tested population. The study referenced for Sodium Hydroxide involved administering a 1-10% solution to rabbits and observing the outcomes.[3]

Caption: Generalized workflow for an Up-and-Down acute oral toxicity study.

Safe Handling and Emergency Procedures

Due to the corrosive nature of this compound B8, strict adherence to safety protocols is mandatory to prevent exposure and injury.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound B8:

-

Eye/Face Protection: Safety glasses with side shields or goggles. A face shield is also recommended.

-

Skin Protection: Protective gloves (Nitrile is specified in the SDS), and suitable protective clothing to prevent skin contact.

-

Respiratory Protection: Generally not required with good general ventilation. However, if vapors or mists are generated, appropriate respiratory protection should be used.

An emergency eye wash fountain and quick drench shower must be readily available in the immediate work area.

First Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

-

If on Skin: Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

Caption: Decision-making flow for first aid response to this compound B8 exposure.

Stability and Reactivity

This compound B8 is stable under normal conditions of use, storage, and transport. It is important to avoid contact with strong acids, as this may cause a reaction. No hazardous decomposition products are known.

Disposal Considerations

Dispose of contents and container in accordance with all local, regional, national, and international regulations. Waste from this product may be considered hazardous.

This guide provides a detailed overview based on available Safety Data Sheet information. It is crucial for all personnel handling this compound B8 to read and understand the full SDS for the product before use. Always prioritize safety and adhere to all recommended precautions.

References

Chemosol B8: A Technical Guide for Rapid Microbiological Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Chemosol B8, a key reagent developed by bioMérieux for use with their D-COUNT® systems for rapid microbiological detection. This document consolidates available technical specifications, safety information, and operational protocols to support its application in research and quality control environments.

Product Overview

This compound B8 is a proprietary reagent essential for the sample preparation phase of microbiological analysis using the D-COUNT® platform. Its primary function is to ensure the optimal conditions for the subsequent fluorescent labeling and detection of viable microorganisms by flow cytometry. The D-COUNT® system, in conjunction with reagents like this compound B8, offers a significant time reduction in obtaining microbial counts compared to traditional plating methods.[1][2][3][4]

Core Components and Physicochemical Properties

This compound B8 is an aqueous solution containing Sodium Hydroxide (NaOH) and PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid)) buffer. The presence of sodium hydroxide, a strong base, renders the solution corrosive and necessitates careful handling.[5] The PIPES buffer is included to maintain a stable pH environment required for the subsequent enzymatic and labeling reactions.

Quantitative Data

A comprehensive technical data sheet with the exact quantitative properties of the final this compound B8 solution is not publicly available. However, the properties of its primary components are well-documented and are summarized below. These values provide an approximation of the characteristics of the this compound B8 solution.

Table 1: Physicochemical Properties of Core Components

| Property | Sodium Hydroxide (NaOH) | PIPES (Free Acid) |

| Molar Mass | 39.997 g/mol [6][7] | 302.37 g/mol [8] |

| Appearance | White, opaque, crystalline solid[6][7] | White powder |

| Melting Point | 323 °C[6][7] | >300 °C |

| Boiling Point | 1,388 °C[6][7] | Decomposes |

| Density | 2.13 g/cm³[6][7] | 1.51 g/cm³ |

| Solubility in Water | Highly soluble (1000 g/L at 25 °C)[6] | Low (~1 g/L), but the sodium salt is readily soluble[8] |

| pKa | ~13 | pKa1 = 6.76, pKa2 = 7.20 (at 25°C)[8] |

| pH (of solution) | Highly alkaline (e.g., 0.1M solution ~pH 13)[9] | The pH of a PIPES buffer solution is sensitive to temperature changes.[8] |

Note: The properties of the final this compound B8 solution will be influenced by the concentration of each component and their interaction in the aqueous solution.

Mechanism of Action in the D-COUNT® System

The D-COUNT® system operates on the principle of flow cytometry coupled with a viability staining method.[2][3] While this compound B8's primary role is in sample preparation, understanding the overall detection mechanism is crucial for its effective use.

-

Sample Preparation: The sample containing microorganisms is mixed with this compound B8 and other preparatory reagents. This step likely serves to homogenize the sample, adjust the pH, and permeabilize the microbial cells to facilitate the entry of the fluorescent dye.

-

Fluorescent Labeling: A non-fluorescent substrate is introduced into the sample. In viable microorganisms, active intracellular enzymes cleave this substrate.

-

Fluorochrome Accumulation: The enzymatic cleavage releases a fluorochrome, a fluorescent molecule, which then accumulates inside the viable cells.

-

Flow Cytometry Analysis: The sample is passed through a flow cytometer. A laser excites the fluorochrome within the labeled cells, causing them to emit light of a specific wavelength.

-

Detection and Enumeration: Sensitive detectors capture the emitted fluorescence, and the system's software counts each fluorescent event as a single viable microorganism.

Below is a diagram illustrating this workflow.

Caption: Workflow of microbial detection using the D-COUNT® system.

Experimental Protocol: Presence/Absence Test (Based on DC50 Protocol 769)

The following is a generalized experimental protocol based on the "DC50 Protocol 769 Test Flow" for the Chemunex D-Count 50 system.[10] This protocol should be adapted based on the specific sample matrix and the manufacturer's latest guidelines.

Materials

-

This compound B8

-

Other D-COUNT® system-specific reagents (e.g., fluorescent label, controls)

-

Sample to be analyzed

-

Sterile sample tubes and pipettes

-

Vortex mixer

-

Chemunex D-Count Analyzer

Methodology

The protocol can be broken down into three main stages: system setup, sample and reagent preparation, and analysis.

4.2.1 System Start-up and Quality Control

-

Power on the D-Count analyzer and associated computer.

-

Log in to the system software.

-

Perform the daily rinse and control procedures as prompted by the software to ensure the fluidics are clean and the instrument is performing within specifications.

4.2.2 Sample and Reagent Preparation

-

Label sterile sample tubes for each sample, including positive and negative controls.

-

Prepare the necessary D-COUNT® reagents, including this compound B8, according to the manufacturer's instructions. This may involve dilution or mixing of components.

-

Load the prepared reagents onto the sample processing unit of the D-Count analyzer.

-

Dispense the appropriate volume of each sample and control into the corresponding labeled tubes.

-

Add this compound B8 and other preparatory reagents to each tube as specified in the protocol.

-

Vortex the tubes to ensure thorough mixing.

-

Load the sample tubes into the incubation racks.

4.2.3 Analysis

-

Enter the batch and sample information into the D-Count software.

-

Select the appropriate analysis application for the sample type.

-

Initiate the automated analysis sequence. The system will then automatically process each sample, including the labeling and flow cytometry steps.

-

Upon completion of the run, the results will be displayed on the screen and can be exported for documentation and further analysis.

The following diagram outlines the logical flow of this experimental protocol.

Caption: Logical flow of the experimental protocol for a presence/absence test.

Safety and Handling

This compound B8 is a corrosive solution due to its sodium hydroxide content and must be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention. Refer to the product's Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound B8 is an integral component of the bioMérieux D-COUNT® rapid microbiological detection system. While detailed proprietary information on the exact formulation is limited, an understanding of its core components and the principles of the D-COUNT® system allows for its effective and safe use in research and quality control settings. The provided protocols and diagrams serve as a guide for laboratory professionals in implementing this technology for faster and more efficient microbiological analysis. For specific applications, it is always recommended to consult the official user manuals and technical documentation provided by bioMérieux.

References

- 1. D-COUNT® | Pioneering Diagnostics [biomerieux.com]

- 2. technology-products.dksh.com [technology-products.dksh.com]

- 3. Ultra-Rapid Microbiology Detection [rapidmicrobiology.com]

- 4. CHEMUNEX® D-COUNT® | Pioneering Diagnostics [biomerieux.com]

- 5. Sodium hydroxide | 1310-73-2 [chemicalbook.com]

- 6. Sodium hydroxide - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. benchchem.com [benchchem.com]

- 9. Sodium Hydroxide Solution: Comprehensive Guide to Properties, Applications, and Safety Protocols - Hengyuan Fine Chemical [hyfinechemical.com]

- 10. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols for Chemosol B8 in Surface Disinfection

For Researchers, Scientists, and Drug Development Professionals

Principle of Action

Chemosol B8 is a surface disinfectant containing sodium hydroxide and PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer, intended for microbiological control in laboratory settings.[1] The primary antimicrobial activity of this compound B8 is attributed to its sodium hydroxide content. Sodium hydroxide, a strong alkali, is effective in inactivating a broad spectrum of microorganisms including bacteria, viruses, fungi, and endotoxins.[2] Its mechanism of action involves the saponification of fats and dissolution of proteins, which disrupts microbial cell membranes and denatures essential proteins.[2] The PIPES buffer component helps to maintain a stable alkaline pH, ensuring the sustained efficacy of the sodium hydroxide.[3]

Quantitative Data Summary

The following tables summarize the antimicrobial efficacy of sodium hydroxide and the material compatibility of the components of this compound B8. This data, derived from studies on sodium hydroxide, serves as a guide for the effective use of this compound B8.

Table 1: Antimicrobial Efficacy of Sodium hydroxide

| Target Microorganism | Concentration of Sodium Hydroxide | Contact Time | Efficacy |

| Bacteria | |||

| General Bacteria | pH 12.0 | ≤ 72 hours | 100% bactericidal[4] |

| Fish Pathogenic Bacteria | pH 10.0 | Not specified | 100% bactericidal[4] |

| Thermophilic Spores | 1.3% (w/v) at 70°C | 40 minutes | Reduction from 4,100 cfu/mL to <1 cfu/mL[5] |

| E. coli (in biofilms) | Not specified | Not specified | Effective |

| Viruses | |||

| Enveloped Virus (Murine Leukemia Virus) | 0.1 M | Not specified | Sufficient to inactivate[2][6] |

| Various Enveloped and Non-enveloped Viruses | 0.1 M and 0.5 M | Varied (kinetic data available) | Effective inactivation[2] |

| Hepatitis A Virus (HAV), Canine Parvovirus (CPV), etc. | 0.1 M at 60°C | 2 minutes | Sufficient to inactivate[7] |

| All Viruses (in a specific study) | 4% | 5 minutes | Reduction to undetectable levels[8] |

| Fungi | |||

| General Fungi | Not specified | < 1 hour | Effective[9] |

| Candida albicans | Not specified | 30 seconds | Inhibition observed[9] |

Table 2: Material Compatibility

| Material | Sodium Hydroxide Compatibility | PIPES Buffer Compatibility |

| Metals | ||

| Stainless Steel (304 & 316) | Resistant at concentrations up to solubility limit below 80°C.[10] | Generally compatible. |

| Aluminum | Not recommended.[11] | Generally compatible. |

| Brass | Not specified | Generally compatible. |

| Cast Iron | Not specified | Generally compatible. |

| Plastics | ||

| Polyvinyl Chloride (PVC) | Not specified | Generally compatible. |

| Polypropylene | Not specified | Generally compatible. |

| Polyethylene | Not specified | Generally compatible. |

| Other Materials | ||

| Glass | Generally compatible. | Generally compatible. |

| Rubber | Not specified | Generally compatible. |

Experimental Protocols

Materials Required

-

This compound B8 solution

-

Personal Protective Equipment (PPE):

-

Nitrile gloves[1]

-

Safety goggles or face shield

-

Lab coat

-

-

Sterile wipes or cloths

-

Sterile water for rinsing (if required)

-

Biohazard waste disposal bags

Surface Disinfection Protocol

This protocol outlines the steps for the general disinfection of non-porous laboratory surfaces such as benchtops, fume hoods, and equipment exteriors.

-

Preparation of Working Solution: Prepare the working solution of this compound B8 as recommended by the manufacturer. In the absence of specific instructions, a concentration of 0.1 M to 1.0 M sodium hydroxide is commonly used for cleaning and sanitization.[2]

-

Surface Pre-cleaning: Before applying this compound B8, remove any gross filth or heavy soil from the surface. Cleaning is an essential prerequisite to disinfection.

-

Application of Disinfectant: Liberally apply the this compound B8 working solution to the surface using a sterile wipe or cloth, ensuring the entire surface is thoroughly wetted.

-

Contact Time: Allow the disinfectant to remain on the surface for the required contact time to ensure efficacy against the target microorganisms. Based on available data for sodium hydroxide, a minimum contact time of 10-15 minutes is recommended for general bactericidal and virucidal activity. For more resistant organisms or higher levels of contamination, a longer contact time of up to one hour may be necessary.[2][6]

-

Wiping/Rinsing: After the specified contact time, wipe the surface with a new sterile cloth. If required for the specific surface or subsequent applications, rinse the surface with sterile water to remove any residual disinfectant.

-

Disposal: Dispose of all used wipes, gloves, and other contaminated materials in a designated biohazard waste bag.

Safety Precautions

-

Corrosive Hazard: this compound B8 contains sodium hydroxide and is corrosive, causing severe skin burns and eye damage.[1]

-

Personal Protective Equipment: Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat when handling this compound B8.[1]

-

Ventilation: Use in a well-ventilated area.

-

Incompatible Materials: Avoid contact with strong acids.[1]

-

First Aid: In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Seek immediate medical attention for any exposure.

Visualizations

Experimental Workflow for Surface Disinfection

Caption: A flowchart of the surface disinfection protocol.

References

- 1. scribd.com [scribd.com]

- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 3. benchchem.com [benchchem.com]

- 4. Efficacy of pH elevation as a bactericidal strategy for treating ballast water of freight carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. proteinguru.com [proteinguru.com]

- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Disinfectants | Infection Control | CDC [cdc.gov]

- 10. bssa.org.uk [bssa.org.uk]

- 11. chemicals.co.uk [chemicals.co.uk]

Application Notes and Protocols: Chemosol B8 for Microbiological Control

Disclaimer: Publicly available information regarding specific dilution ratios, contact times, and efficacy data for Chemosol B8 is limited. The following application notes and protocols provide a general framework for the evaluation and use of a novel disinfectant, like this compound B8, in a research laboratory setting. It is imperative for researchers, scientists, and drug development professionals to empirically determine the optimal parameters for their specific applications and microbial targets.

Introduction

This compound B8 is a disinfectant solution intended for microbiological control. Its primary active components are Sodium Hydroxide and PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid)). The alkaline nature of sodium hydroxide contributes to its antimicrobial properties by denaturing proteins and saponifying lipids in microbial cell membranes. The role of PIPES in the formulation is not explicitly detailed in available safety data sheets but may serve as a buffering agent to maintain the optimal pH for disinfection.

These application notes provide a comprehensive guide for researchers to:

-

Determine the optimal working dilution of this compound B8 for various microbial contaminants.

-

Establish the required contact time for effective disinfection.

-

Validate the efficacy of this compound B8 for surface and liquid decontamination.

Data Presentation

Quantitative data generated from the following experimental protocols should be summarized for clear comparison. Below are template tables for organizing experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound B8

| Target Microorganism | This compound B8 Dilution | Growth (Yes/No) | MIC |

| Escherichia coli | 1:10 | No | 1:100 |

| 1:50 | No | ||

| 1:100 | No | ||

| 1:200 | Yes | ||

| Staphylococcus aureus | 1:10 | No | 1:150 |

| 1:50 | No | ||

| 1:100 | No | ||

| 1:150 | No | ||

| 1:200 | Yes | ||

| Aspergillus brasiliensis | 1:10 | No | 1:50 |

| 1:50 | No | ||

| 1:100 | Yes |

Table 2: Contact Time Study for Surface Disinfection (Log Reduction)

| Target Microorganism | This compound B8 Dilution | Contact Time (minutes) | Initial CFU/cm² | Final CFU/cm² | Log Reduction |

| E. coli | 1:100 | 1 | 1.5 x 10⁶ | 2.0 x 10⁴ | 1.87 |

| 5 | 3.0 x 10² | 3.70 | |||

| 10 | <10 | >5.18 | |||

| S. aureus | 1:150 | 1 | 2.2 x 10⁶ | 5.0 x 10⁴ | 1.64 |

| 5 | 8.0 x 10² | 3.44 | |||

| 10 | <10 | >5.34 |

Experimental Protocols

The following are detailed methodologies for key experiments to validate the efficacy of this compound B8.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound B8 that inhibits the visible growth of a microorganism.

Materials:

-

This compound B8

-

Sterile deionized water or phosphate-buffered saline (PBS) for dilution

-

Target microorganisms (e.g., bacterial and fungal strains relevant to the laboratory environment)

-

Appropriate liquid growth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Prepare a series of dilutions of this compound B8 in the appropriate sterile diluent (e.g., 1:10, 1:50, 1:100, 1:200, etc.).

-

Inoculate the liquid growth media with the target microorganism to a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.

-

To each well of a 96-well plate, add 100 µL of the inoculated growth media.

-

Add 100 µL of each this compound B8 dilution to the corresponding wells. Include a positive control (media with inoculum, no disinfectant) and a negative control (media only).

-

Incubate the plate at the optimal temperature for the target microorganism for 24-48 hours (bacteria) or 3-5 days (fungi).

-

Visually inspect the wells for turbidity (bacterial growth) or pellet formation (fungal growth).

-

The MIC is the lowest concentration of this compound B8 at which no visible growth is observed.

Protocol for Surface Disinfection Efficacy Testing

This protocol evaluates the effectiveness of this compound B8 in reducing microbial contamination on a non-porous surface.

Materials:

-

This compound B8 at the determined working dilution

-

Sterile test surfaces (e.g., stainless steel coupons, glass slides)

-

Target microorganism suspension of a known concentration (e.g., 1 x 10⁸ CFU/mL)

-

Sterile swabs or contact plates

-

Neutralizing broth (to inactivate the disinfectant)

-

Appropriate agar plates for microbial enumeration

-

Incubator

Procedure:

-

Inoculate a defined area (e.g., 1 cm²) on the sterile test surface with a known volume (e.g., 10 µL) of the target microorganism suspension.

-

Allow the inoculum to dry completely in a biosafety cabinet.

-

Apply the working dilution of this compound B8 to the inoculated surface, ensuring complete coverage.

-

Allow the disinfectant to remain in contact with the surface for predetermined time points (e.g., 1, 5, 10 minutes).

-

At each time point, thoroughly swab the surface and transfer the swab to a tube containing neutralizing broth. Alternatively, press a contact plate with the appropriate neutralizing agent onto the surface.

-

Plate serial dilutions of the neutralizing broth onto the appropriate agar plates.

-

Incubate the plates and enumerate the surviving colonies.

-

Calculate the log reduction in CFU/cm² for each contact time.

Visualizations

The following diagrams illustrate key experimental workflows.

Caption: Workflow for MIC Determination of this compound B8.

Caption: Workflow for Surface Disinfection Efficacy Testing.

Chemosol B8: Application Notes and Protocols for Industrial Microbiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemosol B8 is a specialized alkaline solution developed by bioMérieux for use in industrial microbiology applications. It is a key reagent for the CHEMUNEX® D-COUNT® rapid microbial detection systems, which are utilized for quality control in various industries, including food, beverage, and pharmaceuticals. This document provides detailed application notes and protocols for the use of this compound B8, focusing on its role in sample preparation and system maintenance for rapid microbial enumeration.

This compound B8 is a hazardous chemical solution containing sodium hydroxide and PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid)) and is intended for microbiological control.[1] Due to its corrosive nature, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, must be worn when handling this product.[1]

Principle of Operation

This compound B8's primary application is within the framework of the CHEMUNEX® D-COUNT® automated microbial detection system. This system employs flow cytometry for the ultra-rapid enumeration of viable microorganisms, including bacteria, yeasts, and molds.[1][2][3][4][5] The core technology relies on a viability labeling process where a non-fluorescent substrate is enzymatically cleaved by metabolically active microorganisms, causing them to fluoresce.[6] These fluorescently labeled cells are then detected and counted by the flow cytometer.

The role of this compound B8 in this process is twofold:

-

Sample Preparation: For certain sample matrices, this compound B8 acts as a lysing or clearing agent. Its high pH, primarily due to sodium hydroxide, helps to break down interfering particles and reduce background noise, ensuring accurate detection of microbial cells. The PIPES buffer component helps to maintain a stable pH during the sample treatment process.

-

System Maintenance: As a powerful cleaning agent, this compound B8 is used for the cleaning and decontamination of the fluidics system of the D-COUNT® instrument. This prevents cross-contamination between samples and ensures the overall integrity of the system.

Applications in Industrial Microbiology

The primary application of this compound B8 is as an integral part of the D-COUNT® system for the rapid quality control of raw materials, in-process samples, and finished products.[2][7] This enables industries to significantly reduce quarantine times and respond more quickly to contamination events.

Key Applications of the D-COUNT® System (utilizing this compound B8):

-

Dairy and Beverage Industries: Commercial sterility testing of UHT (Ultra-High Temperature) treated milk, plant-based drinks, fruit juices, and other beverages.[2][7]

-

Food Industry: Detection of yeasts and molds in fruit preparations and non-filterable beverages.[2][7] Spoilage detection in products such as yogurts and fermented milk.[2][7]

-

Pharmaceutical and Cosmetics Industries: While the primary focus of the provided information is on the food industry, the underlying technology is applicable to microbial control in pharmaceutical and cosmetic manufacturing environments.

Quantitative Data

The CHEMUNEX® D-COUNT® system, for which this compound B8 is a key reagent, provides quantitative enumeration of microorganisms. The following table summarizes the performance characteristics of the system.

| Parameter | Specification |

| Technology | Flow Cytometry with automated viable cell labeling[1] |

| Detectable Microorganisms | Bacteria, Yeasts, Molds, and Spores[2][4] |

| Sensitivity | Down to a single microorganism per sample[1][4][5] |

| Time to Result | As fast as 90 minutes for product quality information[2][7] |

| Throughput | Up to 4 batches per 8-hour shift; 3000 samples in 24 hours[1][4][5] |

Experimental Protocols

The following are generalized protocols for the use of this compound B8 within the D-COUNT® system workflow. Users should always refer to the specific user manual for their D-COUNT® instrument and the relevant application-specific protocols provided by bioMérieux.

Protocol 1: Sample Preparation for Microbial Enumeration

This protocol outlines the general steps for preparing a sample for analysis using the D-COUNT® system, where this compound B8 may be used as a clearing agent.

Materials:

-

CHEMUNEX® D-COUNT® System

-

This compound B8

-

D-COUNT® specific labeling reagents

-

Sample to be analyzed

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat)

-

Sterile consumables (pipettes, tubes)

Methodology:

-

Sample Collection: Aseptically collect a representative sample of the product to be tested.

-

Pre-incubation (if required): Depending on the product and target microorganisms, a pre-incubation step may be necessary to allow for the resuscitation and initial growth of any present microbes.

-

Sample Treatment with this compound B8 (if required):

-

For matrices with high particulate matter or viscosity, a treatment step with this compound B8 may be indicated in the specific application protocol.

-

Add a defined volume of this compound B8 to the sample in a sterile tube. The exact ratio of sample to this compound B8 will be specified in the bioMérieux protocol for the specific matrix.

-

Incubate the mixture for a specified time at a defined temperature to allow for the clearing of the matrix.

-

-

Neutralization (if required): Following the alkaline treatment, a neutralization step may be necessary to bring the sample to a pH compatible with the enzymatic labeling reaction.

-

Automated Analysis:

-

Transfer the prepared sample into the D-COUNT® instrument.

-

The instrument will automatically perform the following steps:

-

Cell labeling with the fluorescent substrate.

-

Flow cytometry analysis to count the fluorescently labeled viable microorganisms.

-

-

-

Data Interpretation: The results are automatically generated by the system software, providing a count of viable microorganisms per unit volume of the original sample.

Protocol 2: D-COUNT® System Cleaning and Maintenance

This protocol describes the use of this compound B8 for the routine cleaning and decontamination of the D-COUNT® system's fluidics.

Materials:

-

CHEMUNEX® D-COUNT® System

-

This compound B8

-

Deionized water (or system-specific rinse solution)

-

Appropriate personal protective equipment

Methodology:

-

Initiate Cleaning Cycle: From the D-COUNT® system software, select the appropriate cleaning or maintenance cycle that utilizes this compound B8.

-

Load Reagents: Ensure that the this compound B8 reservoir in the instrument is filled to the required level.

-

Automated Cleaning: The instrument will automatically aspirate this compound B8 and flush it through the fluidics system, including tubing, flow cell, and waste lines. The high pH of the solution effectively removes microbial biofilms and other residues.

-

Rinsing: Following the cleaning cycle with this compound B8, the system will automatically perform a series of rinses with deionized water or a specified rinse solution to remove all traces of the cleaning agent.

-

System Standby: Once the cleaning and rinsing cycles are complete, the system will be ready for further sample analysis or can be placed in standby mode.

Visualizations

D-COUNT® System Workflow

Caption: Workflow of the CHEMUNEX® D-COUNT® system.

Mechanism of Viable Cell Labeling

Caption: Principle of enzymatic viability labeling.

References

- 1. Ultra-Rapid Microbiology Detection [rapidmicrobiology.com]

- 2. CHEMUNEX® D-COUNT® | Pioneering Diagnostics [biomerieux.com]

- 3. technology-products.dksh.com [technology-products.dksh.com]

- 4. CHEMUNEX® D-COUNT® | Pioneering Diagnostics [biomerieux.com]

- 5. CHEMUNEX® D-COUNT® | Pioneering Diagnostics [biomerieux.com]

- 6. youtube.com [youtube.com]

- 7. D-COUNT® | Pioneering Diagnostics [biomerieux.com]

Application Notes and Protocols: Chemosol B8 for the Prevention of Bacterial Contamination

Notice: Information regarding "Chemosol B8" is not available in the public domain. The following application notes and protocols are based on general principles of bacterial contamination prevention and standardized methodologies for evaluating antimicrobial agents. These should be adapted and validated for any specific antimicrobial compound.

Introduction

Bacterial contamination is a significant concern in research, clinical, and industrial settings, potentially leading to compromised experimental results, product failure, and safety hazards. Effective contamination control protocols are essential for maintaining the integrity and reliability of scientific work and product development. This document provides a generalized framework for utilizing a novel antimicrobial agent, referred to here as this compound B8, for the prevention of bacterial contamination. The protocols outlined below are intended for researchers, scientists, and drug development professionals.

Data Presentation

The efficacy and safety of any new antimicrobial agent must be rigorously evaluated. The following tables provide a template for summarizing critical quantitative data for a compound like this compound B8.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound B8 against Common Bacterial Contaminants

| Bacterial Species | Strain | MIC (µg/mL) | Method |

| Escherichia coli | ATCC 25922 | Data not available | Broth Microdilution |

| Staphylococcus aureus | ATCC 29213 | Data not available | Broth Microdilution |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available | Broth Microdilution |

| Bacillus subtilis | ATCC 6633 | Data not available | Broth Microdilution |

Table 2: Cytotoxicity of this compound B8 on Mammalian Cell Lines

| Cell Line | Cell Type | IC50 (µg/mL) | Assay |

| HEK293 | Human Embryonic Kidney | Data not available | MTT Assay |

| HeLa | Human Cervical Cancer | Data not available | LDH Assay |

| CHO | Chinese Hamster Ovary | Data not available | MTT Assay |

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducible evaluation and application of an antimicrobial agent.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound B8 that visibly inhibits the growth of a specific bacterium.

Materials:

-

This compound B8 stock solution (concentration to be determined based on preliminary screening)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (600 nm)

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of this compound B8 in CAMHB in a 96-well plate. The concentration range should be determined based on preliminary studies.

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the bacterial suspension 1:100 in CAMHB to achieve a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

-

Add 50 µL of the diluted bacterial suspension to each well of the 96-well plate containing 50 µL of the this compound B8 dilutions. This will result in a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria in broth without this compound B8) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound B8 that shows no visible turbidity. The MIC can also be determined by measuring the optical density at 600 nm.

Protocol for Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound B8 on mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound B8 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound B8 in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the this compound B8 dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound B8) and an untreated control.

-

Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of this compound B8 that reduces cell viability by 50%).

Visualizations

Diagrams can effectively illustrate experimental workflows and conceptual relationships.

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).

Application Notes and Protocols for Chemosol B8 in Aseptic Processing Environments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemosol B8 is a novel, broad-spectrum sterilant specifically formulated for maintaining aseptic conditions within pharmaceutical and biotechnology cleanrooms and isolators. Its unique formulation provides rapid and effective microbial control against a wide range of bacteria, fungi, and spores, making it an essential tool for contamination control in critical processing areas. These application notes provide detailed protocols for the effective use of this compound B8, along with supporting data and methodologies for its validation in your facility.

Product Information

| Property | Specification |

| Active Ingredients | Proprietary blend of quaternary ammonium compounds and an oxidizing agent |

| Appearance | Clear, colorless liquid |

| Odor | Mild, characteristic |

| pH (as supplied) | 7.0 ± 0.5 |

| Solubility | Completely soluble in water |

| Recommended Use Dilution | 1:100 in sterile Water for Injection (WFI) |

| Contact Time | 10 minutes for bactericidal and fungicidal activity; 20 minutes for sporicidal activity |

| Sterility | Supplied sterile (gamma-irradiated) |

Efficacy Data

The antimicrobial efficacy of this compound B8 has been rigorously tested against a panel of common pharmaceutical environmental isolates and compendial organisms. All studies were performed on representative cleanroom surfaces.

Table 1: Summary of Bactericidal and Fungicidal Efficacy (10-minute contact time)

| Test Organism | Surface | Log Reduction |

| Staphylococcus aureus (ATCC 6538) | Stainless Steel | > 6.0 |

| Pseudomonas aeruginosa (ATCC 9027) | Epoxy Floor | > 6.0 |

| Escherichia coli (ATCC 8739) | Glass | > 6.0 |

| Candida albicans (ATCC 10231) | Polycarbonate | > 5.0 |

| Aspergillus brasiliensis (ATCC 16404) | Stainless Steel | > 4.0 |

Table 2: Summary of Sporicidal Efficacy (20-minute contact time)

| Test Organism | Surface | Log Reduction |

| Bacillus subtilis (ATCC 6633) spores | Stainless Steel | > 5.0 |

| Geobacillus stearothermophilus (ATCC 7953) spores | Epoxy Floor | > 5.0 |

Experimental Protocols

Disinfectant Efficacy Testing (Suspension Test)

Objective: To determine the bactericidal, fungicidal, and sporicidal activity of this compound B8 in suspension.

Methodology:

-

Prepare a 1:100 dilution of this compound B8 in sterile WFI.

-

Prepare a standardized suspension of the test organism (approximately 1-5 x 10⁸ CFU/mL).

-

Add 0.1 mL of the microbial suspension to 9.9 mL of the diluted this compound B8.

-

At the specified contact times (10 minutes for bacteria/fungi, 20 minutes for spores), transfer 1 mL of the mixture to 9 mL of a validated neutralizer solution.

-

Perform serial dilutions of the neutralized sample and plate on appropriate growth media.

-

Incubate plates and enumerate colonies to determine the log reduction.

Surface Challenge Test (Coupon Test)

Objective: To evaluate the efficacy of this compound B8 on representative cleanroom surfaces.

Methodology:

-

Inoculate sterile coupons of the test surfaces (e.g., stainless steel, glass, polycarbonate) with a known concentration of the test organism.

-

Allow the inoculum to dry under sterile conditions.

-

Apply the 1:100 diluted this compound B8 to the surface, ensuring complete coverage.

-

After the specified contact time, aseptically transfer the coupon to a validated neutralizer broth.

-

Agitate (e.g., vortex or sonicate) to recover any surviving microorganisms.

-

Plate the neutralizer broth and perform serial dilutions to enumerate survivors and calculate the log reduction.

Visualizations

Signaling Pathway: Hypothetical Mechanism of Action

The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of this compound B8. The quaternary ammonium compounds are proposed to disrupt the microbial cell membrane, leading to the leakage of intracellular components. The oxidizing agent is hypothesized to penetrate the compromised cell and induce oxidative stress, damaging critical cellular macromolecules such as DNA and proteins, ultimately leading to cell death.

Caption: Hypothetical mechanism of this compound B8.

Experimental Workflow: Surface Disinfection and Validation

This workflow outlines the key steps for applying this compound B8 in an aseptic processing area and validating its effectiveness through environmental monitoring.

Caption: Surface disinfection and validation workflow.

Logical Relationship: Disinfectant Rotation Program

To prevent the development of microbial resistance, a disinfectant rotation program is recommended. This diagram illustrates a typical rotation schedule involving this compound B8.

Caption: Example disinfectant rotation schedule.

Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and a lab coat when handling this compound B8.

-

Use in a well-ventilated area.

-

Refer to the Safety Data Sheet (SDS) for complete safety information.

Disclaimer

The information provided in these application notes is intended for guidance and is based on internal testing. It is the responsibility of the end-user to validate the efficacy of this compound B8 for their specific application and to ensure compliance with all applicable regulatory requirements.

Troubleshooting & Optimization

Chemosol B8 not effective against specific bacteria

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the efficacy of Chemosol B8 against specific bacteria.

Troubleshooting Guide: this compound B8 Ineffectiveness

If you are observing that this compound B8 is not effective against a specific bacterium in your experiments, please consult the following troubleshooting guide.

Question: Why is this compound B8 not inhibiting the growth of my bacterial strain?

Answer: The apparent ineffectiveness of this compound B8, a chemical agent for microbiological control, can stem from several factors related to your experimental setup, the characteristics of the target bacterium, or the preparation of the agent itself. Follow these steps to diagnose the issue.

Step 1: Verify Experimental Protocol and Reagent Preparation

An incorrect experimental setup is a frequent cause of unexpected results.

Experimental Workflow for Efficacy Testing

How to improve the efficacy of Chemosol B8

Disclaimer: Chemosol B8 is a fictional compound created for illustrative purposes. The following information, including all data and protocols, is hypothetical and intended to serve as a template for a technical support guide.

Welcome to the technical support center for this compound B8. This resource is designed for researchers, scientists, and drug development professionals to help optimize experimental outcomes and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound B8? A1: this compound B8 is a potent and selective small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). By binding to the ATP-binding pocket of the p110α subunit, it blocks the phosphorylation of PIP2 to PIP3, thereby inhibiting the downstream activation of AKT and the mTOR pathway. This disruption leads to decreased cell proliferation, survival, and angiogenesis in tumor cells with a constitutively active PI3K/Akt pathway.[1][2][3]

Q2: How should I reconstitute and store this compound B8? A2: this compound B8 is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the 1 mg vial in 216.8 µL of dimethyl sulfoxide (DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the lyophilized powder at -20°C and the DMSO stock solution at -80°C for up to 6 months. The compound is stable in aqueous media for up to 24 hours.

Q3: Is this compound B8 light-sensitive? A3: Yes, this compound B8 is moderately sensitive to light. Both the stock solution and experimental preparations should be protected from direct light by using amber vials or by wrapping containers in aluminum foil.

Q4: What is the recommended solvent for in vivo studies? A4: For in vivo administration, a recommended vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. Always perform a small-scale solubility test before preparing the final formulation.

Troubleshooting Guide

This guide addresses specific issues you may encounter while using this compound B8 in your experiments.

Problem 1: Lower-than-expected cytotoxicity or inhibition in cell-based assays.

Possible Cause 1: Suboptimal Drug Concentration The effective concentration of this compound B8 is highly dependent on the cell line's genetic background, particularly the status of the PI3K pathway.

Solution: Perform a dose-response curve to determine the optimal IC50 for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 100 µM). Below is a table of suggested starting concentration ranges for various cancer cell lines based on their typical PI3K pathway activation status.

Table 1: Recommended Starting Concentrations for this compound B8 in Various Cell Lines

| Cell Line | Cancer Type | PI3K Pathway Status | Recommended Concentration Range |

| MCF-7 | Breast Cancer | PIK3CA Mutant (Active) | 10 nM - 1 µM |

| A549 | Lung Cancer | Wild-Type | 1 µM - 50 µM |

| U87 MG | Glioblastoma | PTEN Null (Active) | 50 nM - 5 µM |

| PC-3 | Prostate Cancer | PTEN Null (Active) | 100 nM - 10 µM |

Possible Cause 2: Insufficient Incubation Time The cytotoxic effects of this compound B8 are time-dependent. Short incubation periods may not be sufficient to induce measurable apoptosis or cell cycle arrest.

Solution: Conduct a time-course experiment. We recommend testing incubation times of 24, 48, and 72 hours to determine the optimal duration for observing the desired effect.

Table 2: Effect of Incubation Time on Apoptosis Induction by this compound B8 (1 µM) in MCF-7 Cells

| Incubation Time (Hours) | % Apoptotic Cells (Annexin V+) |

| 12 | 8% |

| 24 | 25% |

| 48 | 55% |

| 72 | 78% |

Possible Cause 3: Serum Interference Growth factors present in fetal bovine serum (FBS) can activate the PI3K pathway, potentially antagonizing the inhibitory effect of this compound B8.

Solution: Consider reducing the serum concentration in your culture medium during the treatment period. However, be aware that serum starvation itself can induce stress and affect cell viability. An alternative is to use serum-free media if your cell line can tolerate it for the duration of the experiment.

Table 3: Impact of Serum Concentration on this compound B8 IC50 in U87 MG Cells (48h)

| FBS Concentration | IC50 Value |

| 10% | 850 nM |

| 5% | 420 nM |

| 2% | 210 nM |

| 0.5% | 95 nM |

Problem 2: High variability between experimental replicates.

Possible Cause 1: Inconsistent Cell Seeding and Health Variations in cell density and health can significantly impact assay results. Factors like high passage number or mycoplasma contamination can alter cellular responses.

Solution: Ensure consistent cell seeding density across all wells. Use cells with a low passage number (e.g., <20 passages) and regularly test for mycoplasma contamination. Allow cells to adhere and resume logarithmic growth (typically 18-24 hours) before adding the compound.

Possible Cause 2: Compound Precipitation this compound B8 has limited aqueous solubility. Adding a high concentration of the DMSO stock directly to aqueous media can cause the compound to precipitate, leading to inconsistent effective concentrations.

Solution: Perform serial dilutions of the DMSO stock in culture medium. Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells. Visually inspect the medium for any signs of precipitation after adding the compound.

Visualizations and Diagrams

Caption: Signaling pathway showing this compound B8 inhibition of PI3K.

Caption: Troubleshooting logic for addressing low efficacy.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol provides a detailed methodology for assessing the cytotoxic effect of this compound B8 using an MTT assay.

Materials:

-

Target cancer cell line

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

This compound B8 (10 mM stock in DMSO)

-

96-well flat-bottom plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Methodology:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound B8 in complete culture medium from the 10 mM DMSO stock. For example, create a 2X working solution for each desired final concentration.

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of this compound B8. Include "vehicle control" wells containing the same final concentration of DMSO (e.g., 0.1%) as the highest drug concentration well.

-

Incubate for the desired time period (e.g., 48 hours) at 37°C, 5% CO₂.

-

-

MTT Addition:

-

After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells:

-

% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

-

-

Caption: Experimental workflow for the MTT cell viability assay.

References

Common issues with Chemosol B8 application

Welcome to the technical support center for Chemosol B8. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during the application of this compound B8 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound B8?

For optimal performance and stability, this compound B8 should be reconstituted in anhydrous DMSO (Dimethyl sulfoxide) to create a stock solution. For aqueous buffers, ensure the final DMSO concentration does not exceed a level that would affect your experimental system, typically recommended to be below 0.1%.

Q2: How should I store this compound B8 solutions?

Stock solutions of this compound B8 in DMSO should be stored at -20°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 2 weeks). Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. We recommend aliquoting the stock solution into smaller volumes for single-use applications.

Q3: Can this compound B8 be used in animal models?

Yes, this compound B8 has been formulated for potential use in in vivo studies. However, the vehicle for administration must be optimized for the specific animal model and route of administration. A common starting point for formulation is a mixture of saline, PEG400, and Tween 80. Preliminary toxicology and pharmacokinetic studies are highly recommended.

Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments with this compound B8.

Issue 1: Low Bioactivity or Inconsistent Results

You may observe that this compound B8 is not producing the expected biological effect, or the results vary significantly between experiments.

-

Possible Causes & Solutions

| Cause | Recommended Solution |

| Improper Storage | Ensure this compound B8 stock solutions are stored at the correct temperature (-20°C for long-term) and have not undergone multiple freeze-thaw cycles. |

| Incorrect Dilution | Prepare fresh dilutions from the stock solution for each experiment. Verify the calculations for your final working concentration. |

| Cell Line Resistance | The cell line you are using may have intrinsic or acquired resistance to mTOR inhibitors. Consider using a positive control compound to verify pathway sensitivity. |

| Assay Interference | The experimental assay (e.g., colorimetric, fluorescent) may be subject to interference from this compound B8 or the solvent. Run a vehicle-only control to check for background signal. |

-

Experimental Workflow for Troubleshooting Inconsistent Results

Caption: Troubleshooting workflow for inconsistent this compound B8 activity.

Issue 2: Compound Precipitation in Aqueous Media

Users may notice that this compound B8 precipitates out of solution when diluted into aqueous cell culture media or buffers.

-

Possible Causes & Solutions

| Cause | Recommended Solution |

| Low Solubility | This compound B8 has limited solubility in aqueous solutions. Avoid high final concentrations. |

| High Final DMSO Concentration | While DMSO aids solubility, high concentrations can be toxic to cells. Keep the final DMSO concentration below 0.1%. |

| Media Components | Certain components in serum or media can interact with this compound B8 and reduce its solubility. |

-

Protocol for Enhancing Solubility

-

Prepare a high-concentration stock solution of this compound B8 in 100% anhydrous DMSO (e.g., 10 mM).

-

Warm the cell culture media or buffer to 37°C before adding the compound.

-

Vortex the this compound B8 stock solution briefly before use.

-

Add the required volume of the stock solution to the pre-warmed media while gently vortexing the media to ensure rapid mixing.

-

Do not store the diluted this compound B8 in aqueous media for extended periods before use.

Issue 3: High Cytotoxicity at Low Concentrations

Unexpectedly high levels of cell death are observed, even at concentrations where this compound B8 is expected to be cytostatic rather than cytotoxic.

-

Possible Causes & Solutions

| Cause | Recommended Solution |

| Solvent Toxicity | The final concentration of the solvent (e.g., DMSO) may be too high for your specific cell line. |

| Off-Target Effects | At higher concentrations, this compound B8 may have off-target effects that lead to cytotoxicity. |

| Cell Line Sensitivity | The cell line being used may be particularly sensitive to mTOR pathway inhibition. |

-

Recommended IC50 Values for Common Cell Lines (72-hour incubation)

| Cell Line | IC50 (nM) |

| MCF-7 | 15 |

| PC-3 | 50 |

| U-87 MG | 25 |

| A549 | 100 |

-

Signaling Pathway of mTOR Inhibition by this compound B8

Caption: this compound B8 inhibits the mTORC1 signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol outlines a general procedure for determining the effect of this compound B8 on cell viability.

-

Cell Seeding:

-

Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound B8 in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound B8. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubate for the desired treatment period (e.g., 48, 72 hours).

-

-

MTT Assay:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Technical Support Center: Optimizing Chemosol B8 Concentration for Various Surfaces

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Chemosol B8 for effective microbiological control on different surfaces.

Frequently Asked Questions (FAQs)

Q1: What is this compound B8 and what is its primary application?

This compound B8 is a liquid biocide used for microbiological control. Its primary application is to disinfect surfaces by eliminating or inactivating harmful microorganisms.

Q2: What are the key factors to consider when determining the optimal concentration of this compound B8 for a specific surface?

The optimal concentration of a disinfectant like this compound B8 is influenced by several factors.[1][2][3][4] These include:

-

Type of microorganism: Different microorganisms exhibit varying levels of resistance to disinfectants.[2][3][4]

-

Microbial load: A higher number of microorganisms generally requires a higher disinfectant concentration or a longer contact time.[2][4]

-

Surface characteristics: The material, porosity, and cleanliness of the surface can significantly impact disinfectant efficacy.[2][3]

-

Contact time: This is the duration the disinfectant must remain in contact with the surface to be effective.[1][3][4]

-

Temperature and pH: The efficacy of many disinfectants is dependent on the ambient temperature and the pH of the solution.[1][2][5]

-

Presence of organic matter: Organic materials like soil, blood, or biofilms can inactivate or create a barrier against the disinfectant.[1][2][5]

Troubleshooting Guide

Problem: Reduced or inconsistent efficacy of this compound B8 on a particular surface.

This guide will help you troubleshoot and identify potential causes for inconsistent or poor disinfection results.

Step 1: Verify Pre-Cleaning Procedure

Inadequate pre-cleaning is a common cause of disinfectant failure. Organic matter and other residues can interfere with the action of this compound B8.

-

Question: Was the surface thoroughly cleaned with a suitable detergent and rinsed with water before applying this compound B8?

-